2-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one is a compound of significant interest in the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a pyrimidine ring and a sugar moiety, making it a valuable subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one typically involves the condensation of a pyrimidine derivative with a sugar moiety. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct stereochemistry of the product. For instance, the use of acidic or basic catalysts can facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are commonly employed to purify the final product. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
2-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: The compound is utilized in the development of pharmaceuticals and as a reference standard in quality control processes
Mechanism of Action
The mechanism of action of 2-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its potential use as an antiviral or anticancer agent. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Lamivudine: A similar compound with antiviral properties.
Cytarabine: Another pyrimidine analog used in cancer treatment.
Thiarabine: Known for its potent inhibition of DNA synthesis.
Uniqueness
What sets 2-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one apart is its unique combination of a pyrimidine ring and a sugar moiety, which provides it with distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C10H15N3O5 |
---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
2-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one |
InChI |
InChI=1S/C10H15N3O5/c1-17-8-7(16)5(4-14)18-9(8)13-3-2-6(15)12-10(13)11/h2-3,5,7-9,14,16H,4H2,1H3,(H2,11,12,15)/t5-,7?,8+,9-/m1/s1 |
InChI Key |
YNICOGPIWXQHOX-BJAJWGDDSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=CC(=O)N=C2N |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=O)N=C2N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.